5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide
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Overview
Description
5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazin-1-yl group, a sulfamoyl group, and a methoxybenzamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxybenzoic acid with phthalazin-1-amine under specific conditions to form the phthalazin-1-yl intermediate. This intermediate is then reacted with 3-[(2-hydroxyethyl)sulfamoyl]-4-methylphenylamine to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phthalazines.
Scientific Research Applications
5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include the inhibition of signal transduction pathways or the modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-chlorobenzamide
- 5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-ethoxybenzamide
Uniqueness
5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its methoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C25H25N5O5S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
5-[[4-[3-(2-hydroxyethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]-2-methoxybenzamide |
InChI |
InChI=1S/C25H25N5O5S/c1-15-7-8-16(13-22(15)36(33,34)27-11-12-31)23-18-5-3-4-6-19(18)25(30-29-23)28-17-9-10-21(35-2)20(14-17)24(26)32/h3-10,13-14,27,31H,11-12H2,1-2H3,(H2,26,32)(H,28,30) |
InChI Key |
XYIDDLMUWWVVTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N)S(=O)(=O)NCCO |
Origin of Product |
United States |
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